molecular formula C14H23P B12578551 (2-Phenylethyl)di(propan-2-yl)phosphane CAS No. 311817-70-6

(2-Phenylethyl)di(propan-2-yl)phosphane

Cat. No.: B12578551
CAS No.: 311817-70-6
M. Wt: 222.31 g/mol
InChI Key: YRCRBMGGDUYSIJ-UHFFFAOYSA-N
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Description

(2-Phenylethyl)di(propan-2-yl)phosphane is a tertiary phosphine compound with the molecular formula C14H23P. It is characterized by the presence of a phosphorous atom bonded to two isopropyl groups and a 2-phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylethyl)di(propan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorophosphine with phenylethylmagnesium bromide followed by the addition of isopropylmagnesium chloride can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.

    Coordination: The phosphine can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Coordination: Transition metals such as palladium, platinum, and rhodium are often used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Alkylated or acylated phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(2-Phenylethyl)di(propan-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylethyl)di(propan-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing reactive intermediates and enhancing the reactivity of the metal.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylethyl)di(propan-2-yl)phosphane is unique due to its specific combination of phenylethyl and isopropyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other phosphines may not perform as well.

Properties

CAS No.

311817-70-6

Molecular Formula

C14H23P

Molecular Weight

222.31 g/mol

IUPAC Name

2-phenylethyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C14H23P/c1-12(2)15(13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

YRCRBMGGDUYSIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CCC1=CC=CC=C1)C(C)C

Origin of Product

United States

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